molecular formula C14H16N2O3S B11794859 Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate

Cat. No.: B11794859
M. Wt: 292.36 g/mol
InChI Key: JGLZQSGVAAIBTD-UHFFFAOYSA-N
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Description

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate ( 1416345-83-9) is a chemical compound with a molecular formula of C14H16N2O3S and a molecular weight of 292.35 . It features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse bioactivities. Compounds containing the 2-aminothiazole moiety are of significant interest in drug discovery and are frequently explored as key intermediates in the synthesis of potential therapeutic agents . The presence of both ester and aminothiazole functional groups on the aromatic ring makes this compound a versatile building block for further synthetic elaboration and derivatization, suitable for creating libraries of novel bioactive molecules . Its structure allows for exploration in various research areas, including the development of kinase inhibitors and other targeted therapies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment and refer to the SDS for safe handling procedures.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate

InChI

InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16)

InChI Key

JGLZQSGVAAIBTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 2-aminothiazole component is synthesized through a cyclization reaction between α-bromoketones and thiourea. For example:

  • Bromination of Ethyl 3-Ethoxyacrylate : Ethyl 3-ethoxyacrylate undergoes bromination using NN-bromosuccinimide (NBS) in a water/dioxane mixture at 0–80°C, yielding α-bromo-3-ethoxyacrylate.

  • Cyclization with Thiourea : The brominated intermediate reacts with thiourea in ethanol at 80°C, forming the 2-aminothiazole-4-carboxylate core.

Reaction Conditions :

StepReagentsTemperatureTimeYield
BrominationNBS, H₂O/Dioxane0–80°C1 hr70%
CyclizationThiourea, EtOH80°C1 hr70%

Ethoxybenzoate Synthesis

The 2-ethoxybenzoate moiety is prepared via alkylation and esterification:

  • Alkylation of Salicylic Acid : Salicylic acid is treated with ethyl bromide in the presence of potassium carbonate, introducing the ethoxy group at the 2-position.

  • Esterification : The resulting 2-ethoxybenzoic acid is esterified with ethanol using H2SO4H_2SO_4 as a catalyst.

Key Data :

  • Alkylation yield: 85% (methanol solvent, 12 hr reflux).

  • Esterification yield: 90% (room temperature, 24 hr).

One-Pot Industrial Synthesis

Sequential Reactions in a Single Reactor

A patented method (CN106632137A) streamlines synthesis by performing oximation, methylation, bromination, and cyclization in one reactor:

  • Oximation : Ethyl acetoacetate reacts with methyl nitrite at −5–5°C for 2–4 hr.

  • Methylation : Dimethyl sulfate and tetrabutylammonium bromide (TBAB) at 8–15°C for 4–6 hr.

  • Bromination : Bromine and chlorine gas at 20–50°C until intermediate purity <5%.

  • Cyclization : Thiourea in isopropanol/water at 20–30°C for 1–3 hr.

Advantages :

  • Eliminates intermediate purification, reducing solvent waste.

  • Overall yield: 63% with 99.47% purity.

Coupling Strategies for Molecular Assembly

Suzuki-Miyaura Cross-Coupling

The benzoate and thiazole segments are coupled via palladium-catalyzed cross-coupling:

  • Boronic Acid Preparation : 5-Bromo-2-ethoxybenzoate is converted to its boronic ester using bis(pinacolato)diboron.

  • Coupling : Reacted with 4-bromo-2-aminothiazole in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1).

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
Temperature100°C
Yield75%

Esterification of Pre-Formed Components

An alternative approach involves esterifying 5-(2-aminothiazol-4-yl)-2-ethoxybenzoic acid with ethanol:

  • Carbodiimide-Mediated Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Yield : 82% after 12 hr at room temperature.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Cyclization Step : Thiourea and α-bromoester reacted in ethanol under microwave (300 W, 100°C) for 20 min.

  • Yield Improvement : 78% vs. 70% conventional heating.

Solvent-Free Esterification

Using ionic liquids (e.g., [BMIM][BF₄]) as catalysts:

  • Conditions : Ethanol, 60°C, 6 hr.

  • Yield : 88% with 98% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Methylation : Dimethyl sulfate is preferred over iodomethane due to lower cost.

  • Bromination : Gaseous chlorine co-feed enhances bromine utilization efficiency.

Waste Reduction

  • Solvent Recovery : Methanol and isopropanol are distilled and reused.

  • Byproduct Management : Brominated byproducts are neutralized with NaHSO₃.

Challenges and Optimization

Steric Hindrance in Coupling

Bulky substituents on the benzoate ring reduce coupling efficiency. Solutions include:

  • Ortho-Substituent Avoidance : Using 5-substituted instead of 6-substituted benzoates.

  • High-Temperature Catalysis : Pd₂(dba)₃ with XPhos ligand at 120°C improves yields.

Purity Control

  • Crystallization : Recrystallization from ethanol/water (1:3) achieves >99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) for lab-scale purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Applications

The compound exhibits notable antimicrobial and antifungal properties. Its thiazole component enhances its efficacy against various pathogens, making it a candidate for treating infections caused by resistant strains of bacteria and fungi. Preliminary studies suggest that similar compounds can effectively combat microbial resistance mechanisms, indicating a potential for developing new therapeutic agents.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoateAntibacterialBacillus subtilisTBD
Ethyl 5-(2-amino-thiazole)AntifungalAspergillus nigerTBD

Anticancer Research

In the realm of anticancer research , compounds similar to this compound have shown promise in overcoming drug resistance in cancer cells. For instance, studies have highlighted the ability of thiazole derivatives to selectively induce apoptosis in drug-resistant cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects.

Case Study: Drug Resistance in Cancer Cells

Research has demonstrated that certain thiazole derivatives can synergize with existing cancer therapies, enhancing their effectiveness against resistant cell lines. For example, a study found that specific derivatives exhibited low micromolar cytotoxicity against various hematologic and solid tumor cells, indicating their potential as lead compounds for further development .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors associated with microbial resistance or cancer cell survival pathways.

Mechanism of Action

The mechanism of action of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antibacterial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Compound Name Substituents/Modifications Key Properties/Applications References
Ethyl 4-(2-aminothiazol-4-yl)benzoate Aminothiazole at para position of benzoate Intermediate for antibiotics
Ethyl 2-(2-aminothiazol-4-yl)acetate Acetate group instead of benzoate Broad bioactivity (fungicides, herbicides)
Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate Methoxyimino group at α-position Antibacterial drug intermediate
5-(2-Aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one Pyrimidinone ring fused to thiazole Moderate antimicrobial activity
Ethyl 2-aminothiazole-5-carboxylate Carboxylate at thiazole position 5 Research applications in drug discovery
  • Functional Group Impact: Replacing the benzoate with an acetate (Ethyl 2-(2-aminothiazol-4-yl)acetate) simplifies the structure but retains bioactivity, as seen in its use as a fungicide and herbicide intermediate .
  • Methoxyimino Modification: The α-methoxyimino group in Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate enhances stability against β-lactamase enzymes, making it a key intermediate in cephalosporin antibiotics .

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The presence of the ethoxy and benzoate groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Notably, compounds containing thiazole moieties have been reported to exhibit:

  • Antimicrobial Activity : The thiazole group is often associated with antimicrobial properties, making this compound a candidate for further evaluation against various pathogens.
  • Anticancer Potential : Research indicates that thiazole derivatives can influence cancer cell proliferation and apoptosis through mechanisms involving the modulation of kinases such as STK4 (serine-threonine kinase 4) . This pathway is crucial in regulating cell growth and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies using MTT assays have shown that this compound can induce apoptosis in human leukemia cells, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
K562 (leukemia)8.3
A549 (lung cancer)15.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Anticancer Activity : A study published in Nature Medicine highlighted the efficacy of thiazole derivatives in treating hematologic malignancies through the activation of apoptotic pathways involving STK4 . This study utilized this compound as a lead compound, demonstrating its ability to enhance apoptosis in resistant cancer cell lines.
  • Case Study on Antimicrobial Effects : An investigation into the antimicrobial properties of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a template for developing new antibiotics .

Q & A

Q. What are the key synthetic routes and optimization strategies for Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate?

The synthesis typically involves multi-step reactions starting with thiazole intermediates. For example:

  • Step 1 : Preparation of 2-aminothiazole derivatives via cyclization of thiourea with α-haloketones (e.g., bromoacetophenone) under reflux in ethanol .
  • Step 2 : Coupling the thiazole intermediate with substituted benzoate esters. Ethyl 2-(2-aminothiazol-4-yl)acetate is a critical intermediate, synthesized using ethyl chloroacetate and optimized with catalysts like CuCN in DMF .
  • Step 3 : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reaction, requiring temperature control (60–80°C) and anhydrous conditions . Optimization : Yield improvements (e.g., 65–78%) are achieved by varying solvent polarity (ethanol vs. DMF) and catalyst screening (e.g., triethylamine for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.2 ppm for C4-H, δ 160–165 ppm for C2-NH2) and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 319.0854 for C₁₄H₁₅N₂O₃S) .
  • X-ray crystallography : Resolves steric effects of the ethoxybenzene moiety (e.g., dihedral angles >120° between thiazole and benzene rings) .

Q. How to design initial biological activity screening for this compound?

  • Enzyme inhibition assays : Test against neuraminidase (IC₅₀ values via fluorometric methods) or kinases (e.g., EGFR) using ATP-competitive binding assays .
  • Antimicrobial screening : Use microdilution assays (MIC ≤ 16 μg/mL against S. aureus or E. coli) with positive controls like ciprofloxacin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.